Cas no 131418-65-0 (Erythromycin,9,10-didehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI))

Erythromycin,9,10-didehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI) structure
131418-65-0 structure
Product Name:Erythromycin,9,10-didehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI)
CAS-nummer:131418-65-0
MF:C37H63NO12
MW:713.895632982254
CID:155689
PubChem ID:84028
Update Time:2025-04-19

Erythromycin,9,10-didehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Erythromycin,9,10-didehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI)
    • (2R,6S,7S,8R,11R,12R)-5-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-11-ethyl-4-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,12,14-hexamethyl-10,15-d
    • sporeamicin A
    • (1R,2S,5R,6S,7S,11S)-8-{[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-2-ethyl-9-hydroxy-6-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,1
    • 9,10-Didehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxoerythromycin
    • Erythromycin, 9,10-didehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo-
    • L53-18 A
    • SRM-A
    • 9,12-Epoxy-11-oxo-11,12-dideoxy-9,10-didehydro(9-deoxoerythromycin)
    • 131418-65-0
    • (1R,2R,5R,6S,7S,11R)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
    • (1R,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
    • Antibiotic L 53-18A
    • Inchi: 1S/C37H63NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-19,21-27,29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19?,21+,22-,23+,24+,25-,26+,27-,29+,31+,32?,34+,35?,36-,37-/m1/s1
    • InChI-sleutel: SZZIJYBWFJCYOX-OWJHGTNRSA-N
    • LACHT: O([C@H]1[C@@H]([C@H](CC(C)O1)N(C)C)O)C1C(C)(C[C@@H](C)C2=C(C)C([C@@](C)([C@@H](CC)OC([C@H](C)[C@H]([C@@H]1C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)OC)=O)O2)=O)O

Berekende eigenschappen

  • Exacte massa: 713.435026
  • Monoisotopische massa: 713.435026
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 50
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1260
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 13
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 163

Experimentele eigenschappen

  • Dichtheid: 1.2
  • Kookpunt: 811.1°Cat760mmHg
  • Vlampunt: 444.3°C
  • Brekindex: 1.538
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